1-Methyl-1H-indazole-4-carbonitrile
Overview
Description
1-Methyl-1H-indazole-4-carbonitrile is a chemical compound with the molecular formula C8H8N2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indazole-4-carbonitrile consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The molecule has a methyl group (-CH3) attached to one of the nitrogen atoms in the indazole ring and a carbonitrile group (-CN) attached to the fourth carbon atom in the ring .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives, including 1-Methyl-1H-indazole-4-carbonitrile, have been found to have anti-inflammatory properties. For instance, a novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .
Antitumor Applications
Indazole derivatives are also used in the treatment of tumors. They have been found to have antitumor properties, making them valuable in cancer research and treatment .
Anti-HIV Applications
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . This makes them crucial in the fight against HIV/AIDS.
Antidepressant Applications
Indazole-containing compounds have been used as antidepressants . This highlights their importance in mental health treatment.
Antibacterial Applications
Indazole derivatives have been found to have antibacterial properties . This makes them useful in combating bacterial infections.
Contraceptive Applications
Some indazole derivatives have been used for contraceptive activities . This shows their versatility and wide range of applications in the medical field.
Antihypertensive Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . This makes them valuable in managing high blood pressure.
Synthesis of Other Compounds
Indazole is an important synthon in the development of new drugs . Its derivatives show different biological activities, making it a valuable compound in the synthesis of a wide range of drugs .
Safety and Hazards
1-Methyl-1H-indazole-4-carbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
1-methylindazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQSDIWPIYBPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292779 | |
Record name | 1-Methyl-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazole-4-carbonitrile | |
CAS RN |
1159511-43-9 | |
Record name | 1-Methyl-1H-indazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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